1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one
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Overview
Description
1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one is a heterocyclic compound belonging to the class of dihydropyridines It is characterized by a pyridine ring with two methyl groups at positions 2 and 6, a hydroxyl group at position 1, and a ketone group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: The hydroxyl and ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and dihydropyridines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It is investigated for its potential as a calcium channel blocker and its role in treating cardiovascular diseases.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which helps in relaxing blood vessels and reducing blood pressure. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 3,5-Bis(carboethoxy)-2,6-dimethyl-1,4-dihydropyridine
Uniqueness
1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ketone groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H9NO2 |
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Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-hydroxy-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 |
InChI Key |
ZYEPOGQVHOGRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1O)C |
Origin of Product |
United States |
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